![molecular formula C15H24N2 B7508297 N-(4-ethylbenzyl)-2-(pyrrolidin-1-yl)ethanamine](/img/structure/B7508297.png)
N-(4-ethylbenzyl)-2-(pyrrolidin-1-yl)ethanamine
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Overview
Description
EBPE is a relatively new compound that has been synthesized in recent years. It is a member of the phenethylamine family and is structurally similar to other compounds such as amphetamines and cathinones. The compound has gained interest in the scientific community due to its potential applications in research and medicine. EBPE is not intended for human consumption and its usage is strictly limited to scientific research purposes.
Mechanism of Action
The mechanism of action of EBPE is not fully understood, but it is believed to involve the inhibition of dopamine and norepinephrine reuptake. This leads to an increase in the levels of these neurotransmitters in the brain, which may result in a stimulation of the central nervous system. The exact mechanism of action of EBPE requires further investigation.
Biochemical and physiological effects:
EBPE has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been found to increase locomotor activity and induce hyperthermia. EBPE has also been shown to increase the release of dopamine and norepinephrine in the brain. These effects may have implications for the treatment of certain disorders, but further research is needed to fully understand the potential benefits and risks of EBPE.
Advantages and Limitations for Lab Experiments
EBPE has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. It also has a high affinity for dopamine and norepinephrine transporters, which makes it a useful tool for studying the effects of these neurotransmitters on behavior and mood. However, the use of EBPE in laboratory experiments is limited by its potential toxicity and the lack of information on its long-term effects.
Future Directions
There are several potential future directions for research on EBPE. One area of interest is the development of new medications for the treatment of depression and ADHD. EBPE has been shown to have an inhibitory effect on the reuptake of dopamine and norepinephrine, which are important in the regulation of mood and behavior. Further research is needed to determine whether EBPE or related compounds could be used as a basis for new medications.
Another potential area of research is the investigation of the long-term effects of EBPE. While the compound has been shown to have short-term effects on behavior and physiology, little is known about its long-term effects. Further research is needed to determine whether EBPE has any potential risks or benefits for long-term use.
In conclusion, EBPE is a synthetic compound that has potential applications in scientific research and medicine. The compound has been shown to have an affinity for dopamine and norepinephrine transporters, which are important in the regulation of mood and behavior. While the use of EBPE in laboratory experiments is limited by its potential toxicity and the lack of information on its long-term effects, further research is needed to fully understand the potential benefits and risks of this compound.
Synthesis Methods
The synthesis of EBPE involves the reaction of 4-ethylbenzyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The synthesis of EBPE is relatively simple and can be completed in a laboratory setting.
Scientific Research Applications
EBPE has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have an affinity for the dopamine and norepinephrine transporters, which are important in the regulation of mood and behavior. EBPE has also been found to have an inhibitory effect on the reuptake of these neurotransmitters, which may have implications for the treatment of certain disorders such as depression and ADHD.
properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-14-5-7-15(8-6-14)13-16-9-12-17-10-3-4-11-17/h5-8,16H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJQXIXVYPZKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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